![molecular formula C4H8Cl2N2NiO2 B13898820 Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)
Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- is a coordination compound with the molecular formula C₄H₈Cl₂N₂NiO₂ and a molecular weight of 245.72 g/mol . This compound is known for its unique structure, where nickel is coordinated with 2,3-butanedione dioxime and two chloride ions. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- can be synthesized through the reaction of nickel chloride with 2,3-butanedione dioxime in an appropriate solvent. The reaction typically involves mixing equimolar amounts of nickel chloride and 2,3-butanedione dioxime in a solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex .
Industrial Production Methods
While specific industrial production methods for Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chloride ions in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively. These reactions may require specific pH conditions and temperatures.
Major Products Formed
Substitution Reactions: The major products are new coordination complexes where the chloride ions are replaced by the incoming ligands.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but may include different oxidation states of nickel and corresponding ligands.
Wissenschaftliche Forschungsanwendungen
Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other nickel complexes and as a catalyst in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a model compound for studying metal-based drugs.
Wirkmechanismus
The mechanism of action of Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- involves its ability to coordinate with various ligands and participate in redox reactions. The nickel center can interact with molecular targets, such as enzymes or DNA, through coordination bonds. These interactions can alter the structure and function of the target molecules, leading to various biological effects. The pathways involved depend on the specific application and the nature of the interactions with the molecular targets .
Vergleich Mit ähnlichen Verbindungen
Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- can be compared with other nickel coordination compounds, such as:
Nickel, [1,2-ethanediamine]dichloro-: Similar in structure but uses 1,2-ethanediamine as the ligand instead of 2,3-butanedione dioxime.
Nickel, [2,4-pentanedione di(oxime-|EN)]dichloro-: Uses 2,4-pentanedione dioxime as the ligand, leading to different chemical properties and reactivity.
The uniqueness of Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- lies in its specific ligand coordination, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Eigenschaften
Molekularformel |
C4H8Cl2N2NiO2 |
|---|---|
Molekulargewicht |
245.72 g/mol |
IUPAC-Name |
dichloronickel;N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C4H8N2O2.2ClH.Ni/c1-3(5-7)4(2)6-8;;;/h7-8H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
YAHKTLKNGBMZQC-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=NO)C(=NO)C.Cl[Ni]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
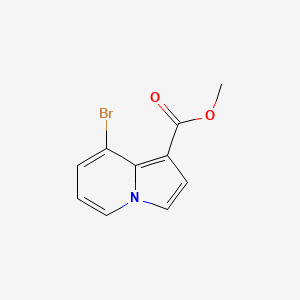
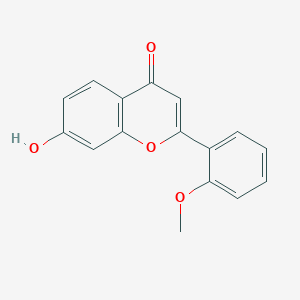
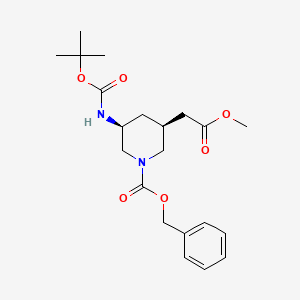
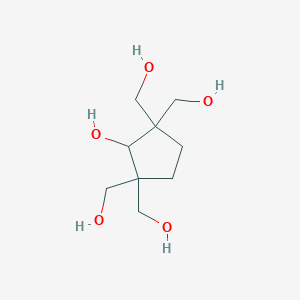
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
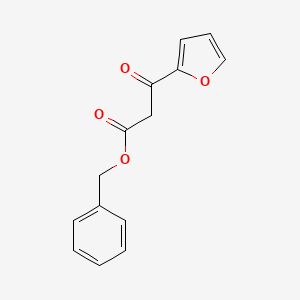

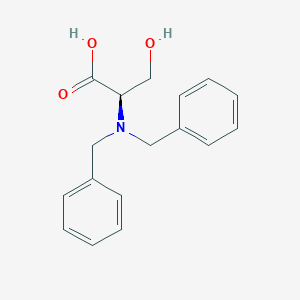


![2-[[2-Amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-methylamino]acetic acid](/img/structure/B13898828.png)
